molecular formula C16H18O4 B14181391 1-(Benzyloxy)-2,3,5-trimethoxybenzene CAS No. 855242-15-8

1-(Benzyloxy)-2,3,5-trimethoxybenzene

Cat. No.: B14181391
CAS No.: 855242-15-8
M. Wt: 274.31 g/mol
InChI Key: YLCIJSPCUXWXPZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3,5-trimethoxybenzene is a high-purity organic compound offered for research and further manufacturing applications. This chemical features a trimethoxybenzene core, a scaffold recognized in medicinal chemistry for its utility as a versatile building block. The structural motif of trimethoxybenzene is frequently explored in the design and synthesis of novel bioactive molecules . This compound is of significant interest in organic synthesis and drug discovery. Researchers value it as a key intermediate for constructing more complex molecular architectures. The benzyloxy group offers a protective handle and can modulate the compound's lipophilicity, which can be crucial for fine-tuning the properties of potential drug candidates. While specific biological data for this exact molecule may be limited, analogous trimethoxybenzene derivatives are actively investigated in various research fields, including as precursors in the development of molecular hybrids that target critical cellular processes . This product is strictly labeled For Research Use Only . It is intended for use in laboratory settings and is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855242-15-8

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

1,2,5-trimethoxy-3-phenylmethoxybenzene

InChI

InChI=1S/C16H18O4/c1-17-13-9-14(18-2)16(19-3)15(10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3

InChI Key

YLCIJSPCUXWXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OCC2=CC=CC=C2)OC)OC

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxy 2,3,5 Trimethoxybenzene

Direct Synthetic Routes

Direct routes focus on building the molecule from simpler aromatic precursors. These can be either convergent, where key fragments are prepared separately and then combined, or linear, where a single starting material is sequentially modified.

Convergent Synthesis from Halogenated Aromatics (e.g., utilizing 5-bromovanillin derivatives)

Convergent synthesis offers an efficient pathway by building complex molecules from well-defined fragments. A plausible route to 1-(benzyloxy)-2,3,5-trimethoxybenzene can be devised starting from halogenated phenolic aldehydes like 5-bromovanillin. This approach leverages copper-catalyzed nucleophilic aromatic substitution to introduce methoxy (B1213986) groups.

A key transformation in this type of synthesis is the copper(I)-catalyzed exchange of bromine for a methoxide group. sci-hub.se For example, 5-bromovanillin can be converted to 3,5-dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) using this method. sci-hub.se A similar strategy could be applied to a related, appropriately substituted brominated precursor.

Illustrative Pathway:

Preparation of a Dihalogenated Precursor: A suitable starting material, such as 3,5-dibromo-2-hydroxybenzaldehyde, would first be benzylated at the phenolic hydroxyl group to protect it and introduce the benzyloxy moiety.

Copper-Catalyzed Methoxylation: The resulting benzylated dibromo-intermediate would then undergo a copper-catalyzed reaction with a methoxide source, such as sodium methoxide in a solvent like N,N-dimethylformamide (DMF), to replace the bromine atoms with methoxy groups. sci-hub.sepatsnap.com

Final Modification: The aldehyde functional group can then be converted to a hydroxyl group via a Baeyer-Villiger oxidation, followed by hydrolysis, and subsequent methylation to yield the final trimethoxy substitution pattern.

Multi-step Linear Synthetic Pathways

Multi-step linear synthesis involves the sequential modification of a single starting material. arxiv.orgresearchgate.net A hypothetical linear route could commence from a less substituted aromatic compound like 2,5-dihydroxybenzoic acid.

Hypothetical Linear Pathway:

Initial Benzylation: The synthesis would begin with the selective benzylation of one phenolic hydroxyl group of the starting material. The carboxylic acid group may require protection prior to this step.

Introduction of the First Methoxy Group: Following benzylation, the remaining free hydroxyl group would be methylated, for instance, using dimethyl sulfate (DMS) or dimethyl carbonate (DMC) in the presence of a base. researchgate.net

Decarboxylation and Hydroxylation: The carboxylic acid group would then be removed (e.g., via copper-catalyzed protodecarboxylation) and a new hydroxyl group introduced at the desired position through electrophilic aromatic substitution (e.g., hydroxylation).

Final Methylations: The newly introduced hydroxyl group, along with any other positions needing methylation, would be converted to methoxy ethers in the final steps to complete the synthesis of the target molecule.

Alkylation and Etherification Strategies

These strategies rely on the availability of highly substituted benzene (B151609) precursors, which are then modified through targeted benzylation or methylation reactions.

Selective Benzylation of Hydroxylated Trimethoxybenzene Precursors

This approach begins with a trimethoxy-substituted phenol (B47542), such as 2,3,5-trimethoxyphenol. The key challenge in this route is the selective benzylation of the single hydroxyl group without cleaving the existing methyl ether bonds. The reaction typically involves treating the phenol with a benzyl (B1604629) halide (e.g., benzyl bromide) and a mild base like potassium carbonate in a polar aprotic solvent such as acetone or acetonitrile (B52724).

Parameter Condition Purpose
Substrate 2,3,5-TrimethoxyphenolThe precursor containing the required methoxy groups.
Reagent Benzyl bromide or Benzyl chlorideSource of the benzyl group.
Base K₂CO₃, Cs₂CO₃To deprotonate the phenolic hydroxyl group.
Solvent Acetone, DMF, AcetonitrileProvides a medium for the Sₙ2 reaction.
Temperature Room temperature to refluxTo control the reaction rate.

This method is highly efficient if the hydroxylated trimethoxybenzene precursor is readily available. The conditions are generally mild, preserving the integrity of the methoxy groups.

Strategic Methylation of Phenolic Hydroxyl Groups in Benzyloxy-Substituted Resorcinol (B1680541) Analogues

An alternative strategy starts with a molecule that already contains the benzyloxy group, such as 5-(benzyloxy)resorcinol. nih.gov This precursor has a benzyloxy group and two phenolic hydroxyl groups. The synthesis is completed by the exhaustive methylation of these two hydroxyl groups.

This transformation is typically achieved using a methylating agent like dimethyl sulfate (DMS) with a strong base (e.g., sodium hydroxide) or dimethyl carbonate (DMC) with a base like potassium carbonate. researchgate.netchemicalbook.com The reactivity of the two hydroxyl groups is similar, allowing for their simultaneous methylation under appropriate conditions.

Parameter Condition Purpose
Substrate 5-(Benzyloxy)resorcinolPrecursor containing the benzyloxy group.
Reagent Dimethyl sulfate (DMS) or Dimethyl carbonate (DMC)Source of the methyl groups.
Base NaOH, K₂CO₃To deprotonate the phenolic hydroxyls for methylation.
Solvent Acetone, Water, MethanolDepends on the chosen base and methylating agent.
Yield Generally highEtherification of phenols is typically efficient.

This route is advantageous as it builds upon a commercially available or readily synthesized benzyloxy-substituted core, simplifying the synthetic challenge to a straightforward methylation step.

Comparative Analysis of Synthetic Efficiency and Regioselectivity

Selective Benzylation (2.2.1): This is a very direct and potentially high-yielding, one-step conversion. Its primary limitation is the commercial availability and cost of the required 2,3,5-trimethoxyphenol precursor.

Strategic Methylation (2.2.2): This route is also highly efficient, often involving a single, high-yielding methylation step from 5-(benzyloxy)resorcinol. nih.gov Its practicality is dependent on the accessibility of this specific resorcinol analogue.

The table below provides a comparative summary of the discussed synthetic strategies.

Synthetic Strategy Typical Starting Material Key Transformation(s) Pros Cons
Convergent Synthesis 5-Bromovanillin derivativeCu-catalyzed methoxylationHigh overall yield, excellent regiocontrol.Requires synthesis of complex precursors.
Linear Synthesis 2,5-Dihydroxybenzoic acidSequential functional group manipulationConceptually straightforward.Many steps, low overall yield, potential regioselectivity issues.
Selective Benzylation 2,3,5-TrimethoxyphenolBenzylation of a phenolHigh yield, few steps.Relies on the availability of a highly substituted precursor.
Strategic Methylation 5-(Benzyloxy)resorcinolExhaustive methylation of phenolsHigh yield, often a single step from precursor.Relies on the availability of the specific benzyloxyresorcinol.

Chemical Reactivity and Transformation Studies of 1 Benzyloxy 2,3,5 Trimethoxybenzene and Analogous Structures

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the trimethoxybenzene core significantly activates the aromatic ring towards electrophilic substitution. The directing effects of the four alkoxy substituents guide incoming electrophiles to the remaining unsubstituted positions, often leading to highly regioselective transformations.

Friedel-Crafts acylation is a standard method for introducing an acyl group onto an aromatic ring. youtube.comyoutube.com In trimethoxybenzene systems, this reaction proceeds readily due to the activated nature of the substrate. The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comacs.org The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.comyoutube.com

For instance, the reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of AlCl₃ has been studied. acs.org This reaction not only leads to the expected diacylated product, 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, but can also initiate a cascade of subsequent reactions, including intramolecular aldol (B89426) condensation and demethylation, highlighting the complex reactivity of these systems under strong Lewis acid conditions. acs.org

Table 1: Example of Friedel-Crafts Acylation on a Trimethoxybenzene System

Reactant 1 Reactant 2 Catalyst Solvent Key Products
1,2,3-Trimethoxybenzene Adipoyl Chloride AlCl₃ CH₂Cl₂ 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione, Cyclopentene (B43876) derivatives

Data derived from a study on the acylation of 1,2,3-trimethoxybenzene. acs.org

Aromatic nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (–NO₂) group onto an aromatic ring. byjus.comlibretexts.org The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comrushim.ru Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.comyoutube.com

Due to the strong activating effect of the alkoxy groups, nitration of benzyloxy-trimethoxybenzene systems is expected to be rapid. However, the reaction can be complicated by side reactions. The high electron density that facilitates nitration also makes the ring susceptible to oxidation by nitric acid. chemicalbook.com Furthermore, the reaction conditions must be carefully controlled to prevent multiple nitrations. In the case of 1,3,5-trimethoxybenzene (B48636), nitration with dinitrogen pentoxide (N₂O₅) can lead to the formation of 1,3,5-trimethoxy-2,4,6-trinitrobenzene, although this method is hampered by oxidative and coupling side reactions. chemicalbook.com Another potential side reaction in highly activated systems is ipso nitration, where an existing substituent is replaced by the incoming nitro group. byjus.com

The halogenation of highly activated aromatic ethers like benzyloxy-dimethoxybenzene derivatives can be achieved under mild conditions, often without the need for a Lewis acid catalyst. The electron-rich ring is polarized enough to react directly with halogens or with milder halogenating agents.

Studies on the iodination of dimethoxy- and trimethoxy-substituted benzenes have shown that these compounds can be efficiently functionalized. researchgate.net For example, 1,3-dimethoxybenzene (B93181) can be converted to 4-iodo-1,3-dimethoxybenzene in high yield using a reagent system of iodine (I₂) and 30% aqueous hydrogen peroxide (H₂O₂), which generates the halogenating species in situ. researchgate.net This approach offers high atom economy and avoids the use of harsher reagents. researchgate.net Similarly, the bromination of 1,3,5-trimethoxybenzene can be performed with neat bromine to yield 1,3,5-tribromo-2,4,6-trimethoxybenzene, demonstrating the exhaustive halogenation possible on these activated systems. rsc.org

Strategic Cleavage and Deprotection of Benzyloxy and Methoxy (B1213986) Groups

The benzyl (B1604629) and methyl ether groups are common protecting groups in organic synthesis. Their strategic removal is a key step in the synthesis of complex molecules. The differential reactivity of these groups allows for selective deprotection.

The benzyl group is a widely used protecting group for phenols due to its stability under various conditions and its relative ease of removal. researchgate.net Cleavage of the benzyl ether C–O bond, known as debenzylation, can be accomplished through several methods.

Catalytic Hydrogenolysis: This is a common method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel. researchgate.netsilicycle.com This method is often clean and high-yielding but is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or nitro groups. researchgate.netthaiscience.info Heterogeneous catalysts like SiliaCat Pd⁰ offer a non-pyrophoric and efficient alternative for selective debenzylation under mild conditions (room temperature, 1 bar H₂). silicycle.com

Acid-Mediated Cleavage: Strong acids can cleave benzyl ethers. researchgate.net A powerful method involves the use of the Lewis acid boron trichloride (B1173362) (BCl₃) at low temperatures (e.g., -78 °C). researchgate.netorganic-chemistry.org A significant challenge with electron-rich substrates is the potential for the liberated benzyl cation to re-react with the aromatic ring in a Friedel-Crafts-type side reaction. researchgate.net This can be suppressed by adding a non-Lewis-basic cation scavenger, such as pentamethylbenzene, which traps the benzyl cation. researchgate.netorganic-chemistry.org This combination allows for the chemoselective debenzylation of aryl benzyl ethers even in the presence of acid-labile groups like Boc or TBS ethers. researchgate.net Other acid-based systems include solid-supported acids like Amberlyst-15, which offer the advantage of simple filtration-based workup. thaiscience.inforesearchgate.net

Iodide-Mediated Deprotection: A system using diiodine (I₂) and triethylsilane (Et₃SiH) in ethyl acetate (B1210297) provides a practical and mild method for debenzylating aryl benzyl ethers. thieme-connect.com This method is compatible with various functional groups, including halo, methoxy, ester, and nitro groups. thieme-connect.com

Table 2: Comparison of Selective Debenzylation Methods for Aryl Benzyl Ethers

Method Reagents Key Features & Limitations
Catalytic Hydrogenolysis H₂, Pd/C (or SiliaCat Pd⁰) Mild conditions, high yield; Incompatible with reducible functional groups. researchgate.netsilicycle.com
Lewis Acid Cleavage BCl₃, Pentamethylbenzene Low temperature, high chemoselectivity; Suppresses C-benzylation side reactions. researchgate.netorganic-chemistry.org
Solid-Supported Acids Amberlyst-15, Toluene Heterogeneous catalyst simplifies workup; May require elevated temperatures. thaiscience.info
Iodide-Mediated Cleavage I₂, Et₃SiH Mild, practical, and tolerates many functional groups. thieme-connect.com

The demethylation of aryl methyl ethers is generally more challenging than debenzylation due to the greater strength of the sp²-C–O bond. Harsh conditions are often required, which can limit functional group compatibility.

Selective demethylation is particularly important in poly-methoxylated systems. For instance, the selective removal of the middle methoxy group in ortho-trimethoxybenzene compounds is a key step in preparing valuable 2,6-dimethoxyphenol (B48157) derivatives. google.com One reported method for this specific transformation utilizes zirconium tetrachloride (ZrCl₄) as a catalyst, enabling the reaction to proceed at moderate temperatures (room temperature to 60 °C). google.com More recent advancements in C–C bond activation have led to ruthenium-catalyzed methods for the demethylation of phenols and anilines, which operate via the activation of the aryl-methyl bond. chemrxiv.org These catalytic approaches represent a significant step toward more general and practical platforms for cleaving otherwise inert bonds. chemrxiv.org

Cascade and Multi-Component Reaction Sequences

While specific research on the involvement of 1-(benzyloxy)-2,3,5-trimethoxybenzene in cascade and multi-component reactions is not extensively documented, the reactivity of structurally similar methoxybenzenes provides significant insights. Analogous compounds, such as 1,2,3-trimethoxybenzene and 1,3,5-trimethoxybenzene, have been shown to participate in complex reaction sequences, demonstrating the potential synthetic utility of this class of molecules.

One notable example involves an aluminum chloride (AlCl₃)-catalyzed cascade reaction of 1,2,3-trimethoxybenzene with adipoyl chloride. nih.govacs.org This sequence begins with a Friedel–Crafts acylation, a fundamental carbon-carbon bond-forming reaction, which is then followed by an intramolecular aldol condensation. nih.gov This process leads to the formation of several products, including two isomeric cyclopentene derivatives, a diketone, and demethylated byproducts. nih.govacs.org The reaction underscores the ability of the electron-rich trimethoxybenzene ring to undergo initial acylation, with the resulting intermediate possessing the necessary functionality to engage in subsequent cyclization.

The products identified from this cascade reaction are detailed below:

Product NumberCompound NameType of Product
8 (2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-2-en-1-yl)methanoneIsomeric Cyclopentene Derivative
9 (2,3,4-Trimethoxyphenyl)(2-(2,3,4-trimethoxyphenyl)cyclopent-1-en-1-yl)methanoneIsomeric Cyclopentene Derivative
10 1,6-Bis(2,3,4-trimethoxyphenyl)hexane-1,6-dioneDiketone
11 1-(2-Hydroxy-3,4-dimethoxyphenyl)-6-(2,3,4-trimethoxyphenyl)hexane-1,6-dioneDemethylation Product
12 1,6-Bis(2-hydroxy-3,4-dimethoxyphenyl)hexane-1,6-dioneDemethylation Product

Furthermore, the analogous compound 1,3,5-trimethoxybenzene has been utilized in multi-component reactions. One such reaction involves the combination of electron-rich arenes like 1,3,5-trimethoxybenzene with aldehydes, aryldiazonium tetrafluoroborates, and potassium metabisulfite. rsc.org This process efficiently constructs complex molecular architectures in a single step. For instance, the reaction of 1,3,5-trimethoxybenzene with benzaldehyde (B42025) and a diazonium salt yields products like 1,3,5-trimethoxy-2-(phenyl(tosyl)methyl)benzene. rsc.org These reactions highlight the role of highly substituted benzene (B151609) rings as nucleophilic partners in convergent synthetic strategies.

A summary of a representative multi-component reaction is provided in the table below.

Arene ComponentAldehyde ComponentOther ReactantsKey Product Example
1,3,5-TrimethoxybenzeneBenzaldehyde4-methylphenyldiazonium tetrafluoroborate, Potassium metabisulfite, Formic acid1,3,5-trimethoxy-2-(phenyl(tosyl)methyl)benzene

Photochemical Transformations and Reactivity under Light Irradiation

The photochemical behavior of this compound can be inferred from studies on its structural analog, 1,3,5-trimethoxybenzene, which displays significant reactivity under light irradiation. chemicalbook.comsigmaaldrich.com A key feature of its photochemistry is the formation of a radical cation upon one-electron oxidation. chemicalbook.com This reactive intermediate is central to its role in various photochemical processes.

The generation of the 1,3,5-trimethoxybenzene radical cation can be achieved through two-color two-laser flash photolysis, where it is formed via a bimolecular electron-transfer reaction in the excited state. chemicalbook.comsigmaaldrich.com Once formed, this radical cation is a potent oxidizing agent capable of engaging in hole-transfer reactions with other molecules. chemicalbook.com

A significant application of this photochemical property is the oxidation of alcohols. chemicalbook.com The 1,3,5-trimethoxybenzene radical cation can effectively oxidize alcohols such as methanol, ethanol, and 2-propanol. chemicalbook.com The process involves an initial hole transfer from the excited radical cation to the alcohol molecule, leading to the formation of an alcohol radical cation. chemicalbook.com This is followed by deprotonation to yield radical species. chemicalbook.com This reactivity demonstrates the potential of trimethoxybenzene derivatives to act as photosensitizers in oxidation reactions.

The process of alcohol photooxidation mediated by the 1,3,5-trimethoxybenzene radical cation is summarized below.

StepDescription
1. Photoexcitation 1,3,5-Trimethoxybenzene is excited by light, leading to the formation of its radical cation through one-electron oxidation. chemicalbook.com
2. Hole Transfer The excited radical cation interacts with an alcohol (e.g., methanol, ethanol), transferring a "hole" (oxidizing equivalent) to it. chemicalbook.com
3. Alcohol Radical Cation Formation The alcohol is converted into its corresponding radical cation. chemicalbook.com
4. Deprotonation The alcohol radical cation deprotonates, leading to the formation of a neutral radical species and initiating further reactions. chemicalbook.com

In addition to alcohol oxidation, 1,3,5-trimethoxybenzene has been employed as a tool to investigate other photochemical reactions, such as the photodeoxygenation of 1,2-benzodiphenylene sulfoxide. sigmaaldrich.com Its well-defined photochemical properties make it a useful secondary standard and mechanistic probe in photophysical studies. sigmaaldrich.com

Application As a Synthetic Building Block and Intermediate

Precursor in Complex Molecule Synthesis

The specific arrangement of substituents on the benzene (B151609) ring allows for regioselective reactions, making it a strategic component in the total synthesis and modification of complex organic structures.

Synthesis of Bioactive Natural Product Analogues (e.g., Viscolin)

Role in the Construction of Benzofuran (B130515) Ring Systems

The synthesis of substituted benzofurans, a core structure in many biologically active compounds, often involves the coupling and cyclization of phenolic precursors with other molecular fragments. 1-(Benzyloxy)-2,3,5-trimethoxybenzene serves as an ideal precursor for the A-ring component in various benzofuran syntheses. The benzyloxy group acts as a stable protecting group for the phenolic hydroxyl, which can be crucial during intermediate synthetic steps and later deprotected to yield the final benzofuran derivative.

In a typical synthetic strategy, the compound can be functionalized, for example, through acylation, and then subjected to cyclization conditions to form the furan (B31954) ring. This approach allows for the creation of benzofurans with a specific 2-aryl substitution pattern, such as those investigated for their potent biological activities. The trimethoxy substitution pattern on the phenyl ring is a key feature in several classes of tubulin polymerization inhibitors, making this building block particularly relevant in medicinal chemistry.

Intermediacy in Xanthone (B1684191) Synthesis

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a significant class of naturally occurring compounds with a wide range of pharmacological properties. A primary method for their synthesis involves the construction of a benzophenone (B1666685) intermediate followed by an intramolecular cyclization to form the central tricyclic system.

This compound is an excellent starting material for one of the aromatic rings of the required benzophenone precursor. The typical synthetic route involves a Friedel-Crafts acylation reaction between this electron-rich benzene derivative and a substituted salicylic (B10762653) acid derivative (or its acid chloride). The benzyloxy group ensures the phenolic oxygen is protected during this step. The resulting benzophenone can then undergo debenzylation followed by cyclodehydration, where the newly revealed hydroxyl group attacks the carbonyl, to yield the xanthone core. This strategy provides a reliable pathway to highly substituted xanthones, which are otherwise difficult to access.

Reaction Type Role of this compound Key Intermediate Subsequent Transformation
Friedel-Crafts AcylationNucleophilic Aromatic RingSubstituted BenzophenoneDeprotection & Intramolecular Cyclization

Formation of Polyaromatic and Heterocyclic Architectures

The high electron density of the this compound ring facilitates its use in reactions that form carbon-carbon bonds, leading to the assembly of larger, conjugated systems.

Contribution to Triaryl- and Triheteroarylmethane Synthesis

Triarylmethanes (TAMs) are an important class of compounds used as dyes and functional materials, and they exhibit a range of biological activities. Their synthesis is commonly achieved through the acid-catalyzed reaction of electron-rich arenes with aldehydes or ketones. Due to the activating effects of its four alkoxy substituents, this compound is an excellent nucleophilic partner in such electrophilic aromatic substitution reactions. It can react with an aromatic aldehyde to form a diarylmethanol intermediate, which then undergoes a second substitution with another molecule of the arene to yield a symmetrical or unsymmetrical triarylmethane. This reactivity provides a straightforward route to TAMs bearing specific oxygenation patterns.

Engagement in Biaryl Coupling Methodologies

Biaryl motifs are fundamental structural units in numerous pharmaceuticals, natural products, and functional materials. Modern synthetic chemistry relies heavily on cross-coupling reactions to form these structures. As a highly electron-rich arene, this compound is a suitable substrate for several biaryl coupling strategies.

In oxidative coupling reactions, it can act as the nucleophilic partner, coupling with other arenes in the presence of an oxidant and a catalyst. Furthermore, it can be readily converted into organometallic reagents or aryl halides, enabling its participation in classic transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. This versatility allows for the strategic incorporation of the benzyloxy-trimethoxyphenyl moiety into complex biaryl and polyaromatic systems.

Coupling Method Potential Role of Derivative Catalyst/Reagent System (Typical)
Oxidative CouplingNucleophilic AreneDDQ / FeCl₃
Suzuki CouplingAryl Halide or Aryl Boronic EsterPd catalyst (e.g., Pd(PPh₃)₄) / Base
Stille CouplingAryl Halide or Aryl StannanePd catalyst

Influence on Regioselectivity and Diastereoselectivity in Downstream Reactions

As a highly functionalized aromatic building block, this compound plays a significant role in directing the outcomes of subsequent chemical transformations. The spatial arrangement and electronic nature of its substituents—one benzyloxy and three methoxy (B1213986) groups—exert a considerable influence on the regioselectivity of reactions on the aromatic ring and can be instrumental in establishing stereocenters in downstream products, thereby affecting diastereoselectivity.

Influence on Regioselectivity

The directing effects of the substituents on the benzene ring of this compound are a primary determinant of regioselectivity in electrophilic aromatic substitution reactions. Both benzyloxy and methoxy groups are ortho, para-directing and activating substituents. libretexts.orglibretexts.org This is due to the presence of lone pair electrons on the oxygen atoms adjacent to the aromatic ring, which can be delocalized into the ring through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. libretexts.org

In the case of this compound, the positions ortho and para to the four alkoxy groups are C4 and C6. However, since the C2, C3, and C5 positions are already substituted, the only available position for electrophilic attack is C6. The activating groups work in concert to direct incoming electrophiles to this specific position. The relative activating strength of the substituents also plays a role. Generally, the most activating substituent dictates the position of substitution. masterorganicchemistry.com While both benzyloxy and methoxy groups are strong activators, their electronic and steric effects can lead to a high degree of regioselectivity.

The concerted directing effect of the multiple alkoxy groups makes the C6 position highly nucleophilic and sterically accessible for electrophilic attack. This high degree of regioselectivity is crucial in multi-step syntheses, such as in the preparation of precursors for Coenzyme Q10, where precise installation of functional groups is required. diff.orggoogle.com

Influence on Diastereoselectivity

While the direct influence of the aromatic core of this compound on the diastereoselectivity of reactions at remote chiral centers is less common, its role as a synthetic intermediate is critical in building molecules with defined stereochemistry. The compound can be elaborated into structures containing chiral centers, and the stereochemical outcome of these reactions can be influenced by various factors.

For instance, in the synthesis of complex molecules, a functional group introduced onto the aromatic ring of a this compound derivative can participate in stereoselective reactions. The steric bulk of the substituted aromatic ring can influence the facial selectivity of reactions on an adjacent prochiral center.

While specific studies detailing the diastereoselective influence of the this compound moiety itself are not abundant in readily available literature, the principles of stereocontrol in organic synthesis suggest its potential impact. For example, in reactions involving the addition of nucleophiles to a carbonyl group attached to the C6 position, the bulky substituted benzene ring could direct the incoming nucleophile to one face of the carbonyl, leading to a diastereomeric excess of one product. The precise nature of this control would depend on the specific reaction conditions, the nature of the reactants, and the presence of any chiral auxiliaries or catalysts.

The following table provides a hypothetical illustration of how such data might be presented, based on common practices in reporting stereoselective reactions.

ReactionSubstrateReagentConditionsDiastereomeric Ratio (d.r.)
Nucleophilic Addition6-Formyl-1-(benzyloxy)-2,3,5-trimethoxybenzeneMethylmagnesium bromide-78 °C, THFData not available
Reduction6-Acetyl-1-(benzyloxy)-2,3,5-trimethoxybenzeneNaBH4, CeCl3·7H2OMethanol, 0 °CData not available

This table is for illustrative purposes only, as specific experimental data for these exact reactions involving this compound were not found in the searched literature.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of "1-(Benzyloxy)-2,3,5-trimethoxybenzene." In a related compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, the characteristic signals for a benzyloxy group were observed in the ¹H NMR spectrum, typically appearing in the aromatic region (around 7.24–7.45 ppm) for the phenyl protons and as a singlet around 5.08 ppm for the methylene (B1212753) (-CH2-) protons. mdpi.com The methoxy (B1213986) groups on the benzene (B151609) ring would be expected to show sharp singlet signals in the upfield region of the spectrum.

In the ¹³C NMR spectrum of the same related compound, the carbons of the benzyloxy phenyl group resonate in the aromatic region (approximately 127.5–136.4 ppm), while the methylene carbon signal appears around 70.4 ppm. mdpi.com The methoxy group carbons typically appear at approximately 55-60 ppm. For "this compound," the specific chemical shifts and coupling constants would provide unambiguous confirmation of the substitution pattern on the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyloxy - Phenyl~ 7.2 - 7.5~ 127 - 137
Benzyloxy - CH₂~ 5.1~ 70
Methoxy (OCH₃)~ 3.8 - 4.0~ 55 - 60
Substituted BenzeneVariesVaries

Note: These are approximate values based on related structures and are subject to solvent and concentration effects.

Quantitative NMR Spectroscopy (qNMR) using Internal Standards (e.g., 1,3,5-trimethoxybenzene)

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. This technique relies on the use of an internal standard, a compound with a known concentration and purity that does not interfere with the signals of the analyte. 1,3,5-trimethoxybenzene (B48636) is a commonly employed internal standard in qNMR for several reasons: it has a simple ¹H NMR spectrum with sharp singlets, it is chemically stable, and it is commercially available in high purity. orgsyn.orgresearchgate.net The purity of a sample of "this compound" can be accurately determined by comparing the integral of one of its well-resolved signals to the integral of the signal from a known amount of 1,3,5-trimethoxybenzene.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For "this compound," the IR and Raman spectra would be expected to show characteristic bands for the aromatic rings, ether linkages, and methoxy groups.

The C-H stretching vibrations of the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. esisresearch.org The C-O stretching vibrations of the ether linkages would be observed in the fingerprint region, generally between 1000 and 1300 cm⁻¹. esisresearch.org The symmetric and asymmetric stretching vibrations of the methyl groups in the methoxy substituents would also be present. A study on a related benzyloxy derivative provided insights into the expected vibrational modes, such as the CH₂ group vibrations of the benzyl (B1604629) moiety. esisresearch.org The combined analysis of IR and Raman spectra can provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "this compound" has not been reported, the crystal structure of a closely related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, has been determined. nih.gov In this related structure, the dihedral angle between the two benzene rings was found to be 52.65°. nih.gov Such studies on analogous compounds can provide valuable insights into the likely solid-state conformation, including bond lengths, bond angles, and intermolecular interactions of "this compound." X-ray diffraction studies on 1,3,5-trimethoxybenzene have also been conducted, contributing to the understanding of the packing of methoxy-substituted benzene rings in the solid state. researchgate.net

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Flash Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to analyze the purity of a sample and to isolate pure compounds. For substituted benzenes, reversed-phase HPLC is a common method. A method for analyzing 1,3,5-trimethoxybenzene has been described using a C18 column with a mobile phase of acetonitrile (B52724) and water. rsc.org A similar approach could be adapted for the analysis of "this compound."

Flash Column Chromatography is a rapid and efficient method for the purification of organic compounds on a preparative scale. It utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate components of a mixture based on their polarity. The purification of benzyloxy-containing compounds is often achieved using flash chromatography with a solvent gradient, commonly a mixture of a non-polar solvent like hexanes or pentane (B18724) and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. mdpi.com The choice of solvent system is optimized to achieve the best separation of the desired product from any impurities.

Table 2: Summary of Analytical Techniques for the Characterization of this compound

TechniquePurposeKey Information Obtained
¹H and ¹³C NMRStructural ElucidationConnectivity of atoms, chemical environment of protons and carbons.
qNMRPurity DeterminationQuantitative assessment of purity using an internal standard.
Mass SpectrometryMolecular Weight and StructureMolecular formula confirmation and fragmentation patterns.
IR & Raman SpectroscopyFunctional Group AnalysisIdentification of characteristic molecular vibrations.
X-ray CrystallographySolid-State Structure3D arrangement of atoms, bond lengths, and angles in a crystal.
HPLCPurity Assessment & PurificationHigh-resolution separation and quantification of components.
Flash ChromatographyPreparative PurificationBulk separation and isolation of the pure compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies for Geometric Optimization and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the electronic structure and geometry of molecules. For 1-(Benzyloxy)-2,3,5-trimethoxybenzene, DFT calculations are crucial for identifying the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry.

The process begins with building an initial molecular structure and then applying a geometry optimization algorithm. This algorithm systematically alters the atomic coordinates to minimize the total electronic energy of the molecule. The choice of functional and basis set is critical for the accuracy of these calculations. Hybrid functionals like B3LYP are frequently used for their balance of accuracy and computational cost in studies of substituted benzene (B151609) derivatives. nih.govnih.gov Basis sets such as 6-31G+(d,p) or 6-311++G(d,p) are commonly chosen to provide a flexible description of the electron distribution. windows.netresearchgate.net

Once the geometry is optimized, various energetic properties can be calculated. A key aspect is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov Such information is invaluable for predicting how the molecule will interact with other reagents.

Table 1: Representative Energetic Profile Data from DFT Calculations

ParameterDescriptionTypical Calculated Value (Arbitrary Units)
Total Energy The total electronic energy of the optimized molecular structure.-X Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-Y eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-Z eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO (Y - Z).ΔE eV

Conformational Analysis of Methoxy (B1213986) and Benzyloxy Substituents on Aromatic Rings

The substituents on the aromatic ring of this compound—three methoxy groups and one benzyloxy group—are not static. They can rotate around their single bonds, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them.

The benzyloxy group (-OCH₂Ph) introduces significantly more conformational flexibility due to the C-O and CH₂-Ph bonds. Computational methods can systematically explore the potential energy surface by rotating these bonds. This is often done by performing a "potential energy scan," where a specific dihedral angle is varied in steps, and the energy is calculated at each step. researchgate.net This process reveals the lowest energy conformations and the transition states that separate them. The results of such an analysis are crucial for understanding how the molecule might fit into a biological receptor or interact with other molecules. cwu.edu

Table 2: Example of Conformational Analysis Data for a Substituent

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Type
02.5Eclipsed (Transition State)
600.0Staggered (Energy Minimum)
1202.5Eclipsed (Transition State)
1800.2Staggered (Energy Minimum)

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is an indispensable tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the entire reaction pathway, providing a detailed, step-by-step understanding of how reactants are converted into products.

A common application is in studying synthesis reactions. For example, in the synthesis of related Schiff bases derived from 2,4,5-trimethoxybenzaldehyde, DFT calculations can be used to model the condensation reaction. nih.gov This involves identifying the structures and energies of the reactants, any intermediates, the transition states, and the final products.

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. By locating the transition state structure and calculating its energy, chemists can determine the activation energy of the reaction. This information is vital for predicting reaction rates and understanding how factors like catalysts or changes in substituents might affect the reaction's efficiency. The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A powerful application of theoretical calculations is the prediction of spectroscopic data. By calculating parameters that can be directly compared with experimental spectra, computational models can help confirm the structure of a synthesized compound and provide a detailed interpretation of its spectral features.

For this compound, DFT calculations can predict:

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. researchgate.netresearchgate.net Comparing the calculated spectrum to the experimental one allows for the assignment of specific absorption bands to particular molecular motions (e.g., C-H stretches, C-O-C bends). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net These predicted shifts are often highly correlated with experimental values, aiding in the structural elucidation of the molecule.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Visible range. nih.govwindows.net This allows for the prediction of the λ_max values and helps explain the origin of the observed electronic absorption bands.

The close agreement often found between calculated and experimental spectroscopic data serves as a strong validation for the accuracy of the computed molecular geometry and electronic structure. nih.govresearchgate.net

Table 3: Hypothetical Correlation of Calculated and Experimental Vibrational Frequencies

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H Stretch30503045
Aliphatic C-H Stretch29802975
C=C Aromatic Ring Stretch16101605
C-O-C Asymmetric Stretch12501245
C-O-C Symmetric Stretch10401038

Synthesis and Exploration of Derivatives and Analogues

Structure-Reactivity and Structure-Property Relationships in Benzyloxy-Trimethoxybenzene Scaffolds

The structure-reactivity relationship in a molecule like 1-(Benzyloxy)-2,3,5-trimethoxybenzene would be dictated by the interplay of the electron-donating methoxy (B1213986) groups and the bulkier, slightly less activating benzyloxy group. Methoxy groups are powerful activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

In a hypothetical this compound, the positions on the benzene (B151609) ring are heavily substituted. The electron-donating nature of the oxygen atoms in the methoxy and benzyloxy groups increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. The precise reactivity would depend on the synergistic or antagonistic electronic effects of these groups and the steric hindrance they impose. The benzyloxy group, being larger than a methoxy group, would exert a more significant steric influence on adjacent positions.

Synthesis of Halogenated Analogues and their Reactivity

The halogenation of electron-rich aromatic systems like trimethoxybenzenes is a well-established process. For instance, 1,3,5-trimethoxybenzene (B48636) readily undergoes bromination and chlorination, often without the need for a Lewis acid catalyst, to yield mono-, di-, or even tri-halogenated products. rsc.org The high electron density of the ring facilitates polarization of the halogen molecule, leading to electrophilic aromatic substitution.

Hypothetical Halogenation: For this compound, the single unsubstituted position on the ring would be the primary target for halogenation. The reaction would likely proceed under mild conditions due to the strong activation provided by the four alkoxy substituents.

Reaction: Electrophilic Aromatic Halogenation

Substrate: this compound

Reagents: Br₂ in acetic acid or N-chlorosuccinimide (NCS) in a suitable solvent.

Expected Product: 1-(Benzyloxy)-4-halo-2,3,5-trimethoxybenzene.

The reactivity of the resulting halogenated analogue would be altered. The introduction of an electron-withdrawing halogen atom would deactivate the ring towards further electrophilic substitution. rsc.org However, the halogen atom would also serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex derivatives.

Derivatization by Introduction of Diverse Functional Groups

Beyond halogenation, the activated trimethoxybenzene core is amenable to the introduction of various other functional groups, a principle that would extend to its benzyloxy derivative.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring. Due to the high activation of the ring, the reaction could likely proceed under mild conditions, for instance, using an acid anhydride (B1165640) with a mild Lewis acid, to avoid potential side reactions like de-benzylation.

Nitration: Introduction of a nitro group (-NO₂) can be achieved with nitrating agents. Given the sensitivity of activated rings to oxidation, mild nitrating agents would be preferable. The resulting nitro-derivative could be subsequently reduced to an amino group, opening pathways for the synthesis of amides, sulfonamides, and diazonium salts.

Formylation: Reactions like the Vilsmeier-Haack reaction could introduce a formyl group (-CHO), providing a precursor for aldehydes, carboxylic acids, and imines.

Deprotection of the benzyl (B1604629) group, typically through catalytic hydrogenation (H₂/Pd-C), would yield the corresponding 2,3,5-trimethoxyphenol. This phenol (B47542) could then be used for further derivatization, such as esterification or the synthesis of other ether linkages. researchgate.net

Isomeric Studies: Comparison of Substituted 1,2,3-, 1,2,4-, and 1,3,5-Trimethoxybenzene Derivatives

The substitution pattern of the methoxy groups on the benzene ring profoundly affects the chemical and physical properties of the molecule. sarchemlabs.com

1,3,5-Trimethoxybenzene (Symmetrical): This isomer is highly symmetrical. The methoxy groups work in concert to strongly activate the positions ortho to all of them (the 2, 4, and 6 positions), making it extremely reactive in electrophilic substitutions. rsc.orgmedchemexpress.com Its high symmetry often leads to a higher melting point compared to its isomers.

1,2,4-Trimethoxybenzene (Unsymmetrical): This isomer has a lower degree of symmetry. The directing effects of the methoxy groups are more complex, leading to potential mixtures of products in electrophilic substitution reactions.

The introduction of a benzyloxy group onto any of these scaffolds would further break the symmetry (except in specific cases) and introduce additional steric and electronic considerations, leading to unique reactivity profiles for each resulting isomer.

Interactive Data Table: Comparison of Trimethoxybenzene Isomers

Property1,2,3-Trimethoxybenzene (B147658)1,2,4-Trimethoxybenzene1,3,5-Trimethoxybenzene
IUPAC Name 1,2,3-Trimethoxybenzene1,2,4-Trimethoxybenzene1,3,5-Trimethoxybenzene
Synonym Pyrogallol trimethyl ether-Phloroglucinol trimethyl ether
CAS Number 634-36-6135-77-3621-23-8
Symmetry Low (C2v)Low (Cs)High (D3h)
Melting Point 43-47 °C25-27 °C50-53 °C
Boiling Point 241 °C259 °C255 °C
Reactivity Moderately activatedActivatedHighly activated

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